N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide
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Description
“N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that belongs to the benzothiazole class . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The reaction conditions are relatively mild and the yield is usually high .Molecular Structure Analysis
Benzothiazole is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
Benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Mechanism of Action
Target of Action
N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinan biosynthesis pathway, a critical component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the bacterium is unable to maintain its structural integrity, leading to its death .
Future Directions
The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives, including “N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide”, could be further explored for their potential as antibacterial agents. Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety profile of these compounds.
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-7-4-8-11-12(10)16-14(20-11)18-17-13(19)9-5-2-1-3-6-9/h1-8H,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAUCZQZZRDBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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